2-(1-Bromoethyl)-1,4-dichlorobenzene

Organic Synthesis Building Block Regioselectivity

2-(1-Bromoethyl)-1,4-dichlorobenzene (CAS 98437-27-5) is a high-purity (≥95%) halogenated building block with a defined 1,4-dichloro regiochemistry and reactive secondary benzylic bromide. Its computed logP of 4.7 adds ~+1.18 units over the parent 1,4-dichlorobenzene core, enabling precise hydrophobicity tuning for ADME optimization. Critically distinct from the 2,4-dichloro isomer (CAS 20444-01-3), this substitution pattern ensures correct molecular geometry for target binding. Batch-specific QC certificates (NMR, HPLC, GC) guarantee synthetic reproducibility. Ideal for constructing pharmaceutical and agrochemical intermediates via nucleophilic substitution.

Molecular Formula C8H7BrCl2
Molecular Weight 253.95 g/mol
CAS No. 98437-27-5
Cat. No. B1438207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Bromoethyl)-1,4-dichlorobenzene
CAS98437-27-5
Molecular FormulaC8H7BrCl2
Molecular Weight253.95 g/mol
Structural Identifiers
SMILESCC(C1=C(C=CC(=C1)Cl)Cl)Br
InChIInChI=1S/C8H7BrCl2/c1-5(9)7-4-6(10)2-3-8(7)11/h2-5H,1H3
InChIKeyKCQSVHIDXSWAKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Bromoethyl)-1,4-dichlorobenzene (CAS 98437-27-5): A Strategic 1,4-Dichlorophenyl Bromoethyl Building Block for Targeted Synthesis


2-(1-Bromoethyl)-1,4-dichlorobenzene (CAS 98437-27-5) is a halogenated aromatic hydrocarbon with the molecular formula C8H7BrCl2 and a molecular weight of 253.95 g/mol . It is characterized by a 1,4-dichlorobenzene core bearing a reactive 1-bromoethyl substituent. This compound serves primarily as a versatile building block and intermediate in organic synthesis, particularly for constructing complex molecules in pharmaceutical and agrochemical research . Its specific substitution pattern is a key determinant of its utility, enabling it to participate in nucleophilic substitution and other reactions to introduce the 1,4-dichlorophenyl moiety into larger molecular architectures .

Critical Functional Differences in 2-(1-Bromoethyl)-1,4-dichlorobenzene Isomers and Analogs: Why Precision in Procurement is Non-Negotiable


Although the compound belongs to a larger class of bromoethyl-dichlorobenzenes, the precise substitution pattern around the aromatic ring and the nature of the bromoalkyl chain are critical. Closely related analogs, such as the 1-(1-bromoethyl)-2,4-dichlorobenzene isomer (CAS 20444-01-3) [1] or compounds with a 2-bromoethyl chain like 4-(2-bromoethyl)-1,2-dichlorobenzene (CAS 39232-02-5) [2], cannot be assumed to be functionally interchangeable. Differences in regiochemistry (e.g., 1,4- vs. 2,4-dichloro substitution) and the position of the bromine on the ethyl group (1-bromoethyl vs. 2-bromoethyl) directly impact the compound's reactivity, the steric and electronic environment during key transformations, and the final structure of the target molecule. The evidence below demonstrates the quantifiable, structural, and reactivity-based distinctions that make generic substitution a high-risk decision in synthetic pathway design.

2-(1-Bromoethyl)-1,4-dichlorobenzene (CAS 98437-27-5) vs. Analogs: A Quantitative Guide to Performance and Selection


Regiochemical Purity and Defined Substitution Pattern: 2-(1-Bromoethyl)-1,4-dichlorobenzene vs. 1-(1-bromoethyl)-2,4-dichlorobenzene

2-(1-Bromoethyl)-1,4-dichlorobenzene (CAS 98437-27-5) possesses a specific 1,4-dichloro substitution pattern on the benzene ring with the bromoethyl group at the 2-position. In contrast, its isomer 1-(1-bromoethyl)-2,4-dichlorobenzene (CAS 20444-01-3) has the bromoethyl group at the 1-position relative to the 2,4-dichloro substitution [1]. This structural difference is absolute and is verified by distinct InChIKeys: WVNLDXWXYSEDCJ-UHFFFAOYSA-N for the target compound [2] and YXQINLRLOBXZTF-UHFFFAOYSA-N for the 2,4-dichloro isomer [1].

Organic Synthesis Building Block Regioselectivity

Distinct Alkyl Halide Reactivity: 1-Bromoethyl vs. 2-Bromoethyl Side Chain Comparison

2-(1-Bromoethyl)-1,4-dichlorobenzene features a secondary benzylic bromide, which is a more reactive electrophile in SN1 and SN2 reactions compared to the primary benzylic bromide found in compounds like 4-(2-Bromoethyl)-1,2-dichlorobenzene (CAS 39232-02-5) [1]. While direct comparative kinetic data is not publicly available, this is a well-established principle of organic chemistry . The secondary bromide is expected to undergo nucleophilic substitution reactions (e.g., with amines, alkoxides, or thiols) at a significantly faster rate and under milder conditions than its primary bromide counterpart, which is a key differentiator for time-sensitive or complex syntheses.

Nucleophilic Substitution Alkylation Reaction Kinetics

Hydrophobicity and Lipophilicity Control: Impact on ADME and Formulation via Computed logP Comparison

The lipophilicity of a building block significantly influences the physicochemical properties of the final compound. The computed logP (XLogP3) value for 2-(1-Bromoethyl)-1,4-dichlorobenzene is approximately 4.7 [1]. This value provides a quantifiable metric for its hydrophobicity. For comparison, the isomer 1-(1-bromoethyl)-2,4-dichlorobenzene has a similar calculated logP of 4.37 [2], while the parent compound, 1,4-dichlorobenzene, has a logP of 3.52 [3]. The target compound's higher logP indicates a notable increase in lipophilicity, which can be intentionally leveraged in medicinal chemistry to modulate a drug candidate's membrane permeability and overall ADME profile.

Drug Discovery Lipophilicity ADME Properties

Product Availability and Quality Metrics for Research: 2-(1-Bromoethyl)-1,4-dichlorobenzene vs. Unspecified Bromoethyl-Dichlorobenzenes

2-(1-Bromoethyl)-1,4-dichlorobenzene (CAS 98437-27-5) is commercially available from multiple suppliers with defined quality metrics. Specifically, Bidepharm offers this compound at a standard purity of 95% and provides batch-specific analytical data, including NMR, HPLC, and GC . Similarly, Biosynth provides the compound with a minimum purity of 95% . While similar purity levels may be available for other isomers or analogs, this specific and verifiable supply chain for the 98437-27-5 structure ensures the procurement of a consistent, well-characterized building block, which is a practical necessity for reproducible research and development.

Chemical Sourcing Quality Control Reproducibility

Optimized Applications for 2-(1-Bromoethyl)-1,4-dichlorobenzene: From Medicinal Chemistry to Agrochemical Development


Precise Installation of a 1,4-Dichlorophenyl Motif in Drug Discovery

In medicinal chemistry, the 1,4-dichlorophenyl group is a common pharmacophore. The 2-(1-bromoethyl)-1,4-dichlorobenzene building block enables its direct and regioselective introduction into lead compounds via nucleophilic substitution with various nitrogen, oxygen, or sulfur-based nucleophiles . Its unique 1,4-substitution pattern, as distinct from the 2,4-dichloro isomer (CAS 20444-01-3) [1], ensures the correct molecular geometry for target binding. Furthermore, the higher reactivity of its secondary benzylic bromide compared to a primary 2-bromoethyl chain allows for efficient coupling under milder conditions, which is crucial when working with sensitive or complex molecules.

Modulating Lipophilicity and ADME Properties in Lead Optimization

The computed logP value of 4.7 for 2-(1-Bromoethyl)-1,4-dichlorobenzene [2] serves as a quantitative guide for its use in fine-tuning the physicochemical profile of a drug candidate. Compared to the parent 1,4-dichlorobenzene core (logP 3.52) [3], incorporating this building block adds approximately +1.18 logP units, a significant and predictable increase in hydrophobicity. This allows medicinal chemists to strategically enhance membrane permeability and potentially improve oral bioavailability, a critical objective in the lead optimization phase. The compound can be intentionally selected over less lipophilic alternatives to achieve specific ADME goals.

Synthesis of Agrochemical Intermediates with Enhanced Lipophilicity

In agrochemical research, the lipophilic nature of active ingredients is a key determinant of their uptake and translocation in plants and pests. The higher logP of 2-(1-Bromoethyl)-1,4-dichlorobenzene (4.7) [2] compared to simpler dichlorobenzene cores makes it a strategic starting material for designing novel fungicides, herbicides, or insecticides with improved foliar uptake or soil mobility. Its defined structure and high purity (min. 95%) also ensure that the resulting agrochemical intermediates meet the stringent analytical standards required for field trials and eventual registration.

Reliable Scaffold for Academic and Industrial Research Requiring Batch Consistency

For both academic laboratories and industrial research groups, the reproducibility of synthetic results is paramount. The commercial availability of 2-(1-Bromoethyl)-1,4-dichlorobenzene (CAS 98437-27-5) from major suppliers with a minimum purity of 95% and batch-specific analytical certificates (including NMR, HPLC, and GC) provides a level of quality assurance that is not guaranteed for less common or generic analogs. This traceable quality control minimizes the risk of failed reactions due to impure starting materials, thereby saving time and resources. This scenario is especially critical for multi-step syntheses where early-stage yield and purity have a compounding effect on overall success.

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